2-Hydroxypropane-1,2,3-tricarboxylate;piperazine
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Overview
Description
Citric acid is a tricarboxylic acid that plays a crucial role in the citric acid cycle, a key metabolic pathway in all aerobic organisms . Piperazine is an organic compound that is commonly used in the pharmaceutical industry as an anthelmintic to treat parasitic worm infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxypropane-1,2,3-tricarboxylate involves the esterification of citric acid with various alcohols. For example, tris(hydroxydietylene)-2-hydroxypropane-1,2,3-tricarboxylate can be synthesized from citric acid and diethylene glycol . The reaction typically requires a catalyst and is conducted at elevated temperatures ranging from 150°C to 220°C .
Industrial Production Methods: Industrial production of citric acid, a key component of the compound, is primarily achieved through fermentation processes using Aspergillus niger. The fermentation process involves the conversion of sugars into citric acid, which is then purified and crystallized .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. It can act as a chelating agent, forming complexes with metal ions. The compound can also undergo esterification and etherification reactions .
Common Reagents and Conditions: Common reagents used in reactions involving 2-hydroxypropane-1,2,3-tricarboxylate include strong acids and bases, oxidizing agents, and reducing agents. Reaction conditions often involve elevated temperatures and the presence of catalysts .
Major Products Formed: Major products formed from reactions involving 2-hydroxypropane-1,2,3-tricarboxylate include various esters and ethers, as well as metal complexes. These products have applications in different fields, including pharmaceuticals and materials science .
Scientific Research Applications
2-Hydroxypropane-1,2,3-tricarboxylate has a wide range of scientific research applications. In chemistry, it is used as a chelating agent and a precursor for the synthesis of various compounds. In biology, it plays a role in metabolic pathways and is used in studies related to cellular respiration . In medicine, citric acid derivatives are used in pharmaceuticals for their buffering and chelating properties . In industry, the compound is used in the production of biodegradable polymers and as an additive in food and beverages .
Mechanism of Action
The mechanism of action of 2-hydroxypropane-1,2,3-tricarboxylate involves its ability to chelate metal ions and participate in metabolic pathways. Citric acid, a component of the compound, is an intermediate in the citric acid cycle, where it binds to aconitase and undergoes isomerization to isocitric acid . Piperazine, on the other hand, acts on the nervous system of parasitic worms, causing paralysis and expulsion from the host .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-hydroxypropane-1,2,3-tricarboxylate include isocitric acid, aconitic acid, and trimesic acid. These compounds share the tricarboxylic acid functional group and have similar chemical properties .
Uniqueness: What sets 2-hydroxypropane-1,2,3-tricarboxylate apart from similar compounds is its combination with piperazine, which imparts unique pharmacological properties. This combination allows the compound to be used in a broader range of applications, from pharmaceuticals to industrial processes .
Properties
Molecular Formula |
C10H15N2O7-3 |
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Molecular Weight |
275.24 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylate;piperazine |
InChI |
InChI=1S/C6H8O7.C4H10N2/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-2-6-4-3-5-1/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);5-6H,1-4H2/p-3 |
InChI Key |
SWDXALWLRYIJHK-UHFFFAOYSA-K |
Canonical SMILES |
C1CNCCN1.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |
Origin of Product |
United States |
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